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molecular formula C14H18O5 B8527304 Methyl 3-(3,4-dimethoxyphenyl)-2,2-dimethyl-3-oxopropanoate

Methyl 3-(3,4-dimethoxyphenyl)-2,2-dimethyl-3-oxopropanoate

Cat. No. B8527304
M. Wt: 266.29 g/mol
InChI Key: SULCDBDPPMWAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340522B2

Procedure details

124 ml of diisopropylamine is dissolved in 500 ml of THF under a blanket of dry nitrogen and cooled to 0° C. and 550 ml n-BuLi (1.6M in hexane) is added drop wise. Next, the mixture is cooled to minus 40° C., using an acetone/N2 bath, and 100 ml methyl 2-methylproponate is added. The resulting mixture is stirred for an additional 15 min at minus 40° C., after which 160.5 g of 3,4-dimethoxybenzoyl chloride dissolved in 750 ml of THF is added drop wise in 60 min during which the temperature is kept below minus 40° C. The cooling bath is removed and stirring is continued for 60 min at RT. 150 ml of 4M hydrochloric acid is added and the THF layer is separated and washed with 100 ml of water, 200 ml 1M of sodium carbonate and 100 ml of brine, dried over MgSO4 and concentrated in vacuo.
Quantity
124 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
160.5 g
Type
reactant
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[CH3:13][CH:14]([CH3:19])[C:15]([O:17][CH3:18])=[O:16].[CH3:20][O:21][C:22]1[CH:23]=[C:24]([CH:28]=[CH:29][C:30]=1[O:31][CH3:32])[C:25](Cl)=[O:26]>C1COCC1>[CH3:20][O:21][C:22]1[CH:23]=[C:24]([C:25](=[O:26])[C:14]([CH3:19])([CH3:13])[C:15]([O:17][CH3:18])=[O:16])[CH:28]=[CH:29][C:30]=1[O:31][CH3:32]

Inputs

Step One
Name
Quantity
124 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
550 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CC(C(=O)OC)C
Step Four
Name
Quantity
160.5 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1OC
Name
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for an additional 15 min at minus 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Next, the mixture is cooled to minus 40° C.
ADDITION
Type
ADDITION
Details
is added drop wise in 60 min during which the temperature
Duration
60 min
CUSTOM
Type
CUSTOM
Details
40° C
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 60 min at RT
Duration
60 min
ADDITION
Type
ADDITION
Details
150 ml of 4M hydrochloric acid is added
CUSTOM
Type
CUSTOM
Details
the THF layer is separated
WASH
Type
WASH
Details
washed with 100 ml of water, 200 ml 1M of sodium carbonate and 100 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC=1C=C(C=CC1OC)C(C(C(=O)OC)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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